molecular formula C10H15N3O B3067820 (2S)-2-Amino-3-methyl-N-2-pyridinylbutanamide CAS No. 167261-43-0

(2S)-2-Amino-3-methyl-N-2-pyridinylbutanamide

Cat. No.: B3067820
CAS No.: 167261-43-0
M. Wt: 193.25 g/mol
InChI Key: JECHQMMXVZMHQA-VIFPVBQESA-N
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Description

(2S)-2-Amino-3-methyl-N-2-pyridinylbutanamide: is a chiral compound with potential applications in various scientific fields. Its structure consists of an amino group, a methyl group, and a pyridinyl group attached to a butanamide backbone. The stereochemistry of the compound is specified by the (2S) configuration, indicating the spatial arrangement of its atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-Amino-3-methyl-N-2-pyridinylbutanamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-pyridinecarboxylic acid and 2-amino-3-methylbutanoic acid.

    Coupling Reaction: The carboxylic acid group of 2-pyridinecarboxylic acid is activated using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to form an active ester intermediate.

    Amide Bond Formation: The active ester intermediate reacts with the amino group of 2-amino-3-methylbutanoic acid to form the desired amide bond, resulting in this compound.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. Continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (2S)-2-Amino-3-methyl-N-2-pyridinylbutanamide can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to convert the compound into reduced derivatives.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups. Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, amines).

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Halogens (chlorine, bromine), nucleophiles (hydroxide, amines)

Major Products:

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

Chemistry:

    Catalysis: (2S)-2-Amino-3-methyl-N-2-pyridinylbutanamide can be used as a ligand in catalytic reactions, facilitating the formation of metal complexes that enhance reaction rates and selectivity.

    Synthesis: The compound serves as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology:

    Enzyme Inhibition: The compound can act as an inhibitor of specific enzymes, providing insights into enzyme function and potential therapeutic targets.

    Protein Interaction Studies: It can be used to study protein-ligand interactions, aiding in the understanding of biological processes at the molecular level.

Medicine:

    Drug Development: this compound is investigated for its potential as a drug candidate, particularly in the treatment of diseases where enzyme inhibition or protein interaction modulation is beneficial.

    Diagnostics: The compound can be used in diagnostic assays to detect specific biomolecules or disease markers.

Industry:

    Material Science: The compound can be incorporated into materials with specific properties, such as polymers or coatings, to enhance their performance.

    Agriculture: It can be used in the development of agrochemicals that improve crop yield and resistance to pests.

Mechanism of Action

The mechanism of action of (2S)-2-Amino-3-methyl-N-2-pyridinylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target, inhibiting its activity or modulating its function. This interaction can lead to downstream effects on cellular pathways and processes, ultimately resulting in the desired therapeutic or biological outcome.

Comparison with Similar Compounds

    (2S)-2-Amino-3-methylbutanoic acid: A structurally related compound with similar functional groups but lacking the pyridinyl moiety.

    (2S,3S)-2-Amino-3-methoxybutanoic acid: Another related compound with a methoxy group instead of the pyridinyl group.

Uniqueness:

    Pyridinyl Group: The presence of the pyridinyl group in (2S)-2-Amino-3-methyl-N-2-pyridinylbutanamide imparts unique chemical and biological properties, such as enhanced binding affinity to specific targets and improved solubility.

    Stereochemistry: The (2S) configuration of the compound contributes to its specific interactions with chiral targets, leading to selective biological effects.

Properties

IUPAC Name

(2S)-2-amino-3-methyl-N-pyridin-2-ylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O/c1-7(2)9(11)10(14)13-8-5-3-4-6-12-8/h3-7,9H,11H2,1-2H3,(H,12,13,14)/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JECHQMMXVZMHQA-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC1=CC=CC=N1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)NC1=CC=CC=N1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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